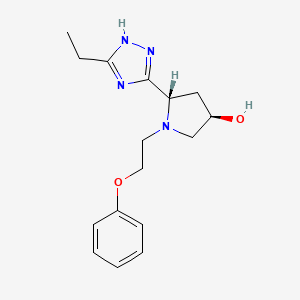![molecular formula C17H18N2O4 B7355046 ethyl 2-[[(2S)-oxolane-2-carbonyl]amino]quinoline-3-carboxylate](/img/structure/B7355046.png)
ethyl 2-[[(2S)-oxolane-2-carbonyl]amino]quinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[[(2S)-oxolane-2-carbonyl]amino]quinoline-3-carboxylate, also known as EOC, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
Ethyl 2-[[(2S)-oxolane-2-carbonyl]amino]quinoline-3-carboxylate exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, as well as the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is implicated in cancer progression. This compound has also been shown to bind to DNA and induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines in response to lipopolysaccharide (LPS) stimulation, indicating its anti-inflammatory properties. This compound has also been shown to induce apoptosis and cell cycle arrest in cancer cells, suggesting its potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of ethyl 2-[[(2S)-oxolane-2-carbonyl]amino]quinoline-3-carboxylate is its relatively simple synthesis method, which allows for the production of large quantities of the compound. This compound is also stable under a range of conditions, making it suitable for use in a variety of lab experiments. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on ethyl 2-[[(2S)-oxolane-2-carbonyl]amino]quinoline-3-carboxylate. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the optimization of the synthesis method for this compound to improve the yield and purity of the compound. Additionally, this compound could be further studied for its potential as a fluorescence probe for the detection of metal ions in biological samples.
Métodos De Síntesis
Ethyl 2-[[(2S)-oxolane-2-carbonyl]amino]quinoline-3-carboxylate can be synthesized through a multistep process that involves the reaction of 2-aminoquinoline-3-carboxylic acid with oxalyl chloride to form the corresponding acid chloride, which is then reacted with ethyl glyoxylate in the presence of a base to yield this compound. The synthesis of this compound has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
Ethyl 2-[[(2S)-oxolane-2-carbonyl]amino]quinoline-3-carboxylate has been the focus of scientific research due to its potential as a therapeutic agent for the treatment of various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for drug development. This compound has also been studied for its potential as a fluorescence probe for the detection of metal ions in biological samples.
Propiedades
IUPAC Name |
ethyl 2-[[(2S)-oxolane-2-carbonyl]amino]quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-2-22-17(21)12-10-11-6-3-4-7-13(11)18-15(12)19-16(20)14-8-5-9-23-14/h3-4,6-7,10,14H,2,5,8-9H2,1H3,(H,18,19,20)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNYUEHXNKHQGX-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N=C1NC(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N=C1NC(=O)[C@@H]3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-methoxyphenoxy)-N-methyl-N-[[(1S,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methyl]ethanamine](/img/structure/B7354970.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[[(1S,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methyl]piperazine](/img/structure/B7354979.png)
![3-methyl-4-prop-2-enyl-5-[[(1R,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methylsulfanyl]-1,2,4-triazole](/img/structure/B7354985.png)
![(1R,2S)-1-[[1-(difluoromethyl)pyrrol-2-yl]methylamino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7354986.png)
![2-[(3S)-3,4-dihydro-1H-isochromen-3-yl]-5-[1-(2-methylphenoxy)propyl]-1,3,4-oxadiazole](/img/structure/B7355001.png)
![(5R,7S)-5-cyclopropyl-7-(difluoromethyl)-N-(1-hydroxy-2-methylbutan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7355015.png)
![[(5R,7S)-5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-(1,3-thiazinan-3-yl)methanone](/img/structure/B7355021.png)
![methyl (1R,3S)-3-[2-(4-phenyltriazol-1-yl)ethylcarbamoyl]cyclopentane-1-carboxylate](/img/structure/B7355028.png)
![(1S,4S)-N-[2-(4-aminophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B7355035.png)
![(5R,7S)-5-cyclopropyl-7-(difluoromethyl)-N-(3-methylsulfanylpropyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7355042.png)
![tert-butyl N-[1-[[(2S,4S)-4-methoxy-1-[(4-methyl-1,3-oxazol-5-yl)methyl]pyrrolidin-2-yl]methyl]pyrazol-3-yl]carbamate](/img/structure/B7355049.png)
![2-[(3S)-3-[2-(dimethylamino)pyridin-3-yl]oxypyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7355051.png)
![[(5R,7S)-5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7355055.png)